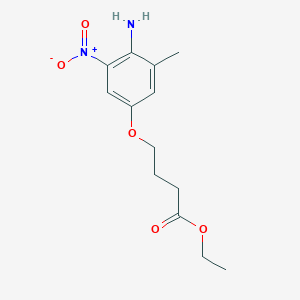
Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate is an organic compound with the molecular formula C13H18N2O5. It is characterized by the presence of an ethyl ester group, an amino group, a nitro group, and a phenoxy group attached to a butanoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate typically involves the following steps:
Nitration: The starting material, 4-amino-3-methylphenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Etherification: The nitrated product is then reacted with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate to form the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acyl chlorides, bases such as triethylamine.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-(4-amino-3-methylphenoxy)butanoic acid.
Substitution: Amides derived from the reaction with acyl chlorides.
Hydrolysis: 4-(4-amino-3-methyl-5-nitrophenoxy)butanoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their function. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate can be compared with similar compounds such as:
Ethyl 4-(4-amino-3-methylphenoxy)butanoate: Lacks the nitro group, resulting in different reactivity and applications.
Ethyl 4-(4-nitro-3-methylphenoxy)butanoate: Lacks the amino group, affecting its biochemical interactions.
Ethyl 4-(4-amino-3-methyl-5-hydroxyphenoxy)butanoate: Contains a hydroxyl group instead of a nitro group, altering its chemical properties.
Eigenschaften
Molekularformel |
C13H18N2O5 |
|---|---|
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate |
InChI |
InChI=1S/C13H18N2O5/c1-3-19-12(16)5-4-6-20-10-7-9(2)13(14)11(8-10)15(17)18/h7-8H,3-6,14H2,1-2H3 |
InChI-Schlüssel |
PUDZSIRBEGAVCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCOC1=CC(=C(C(=C1)C)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















